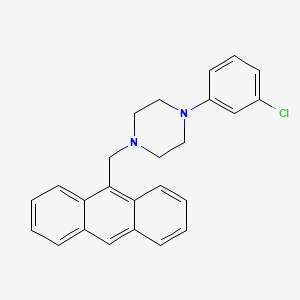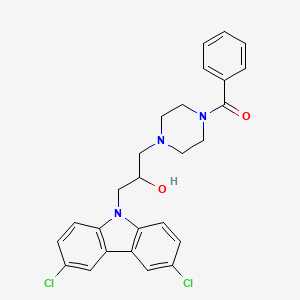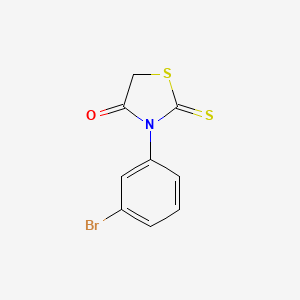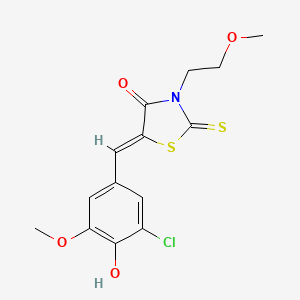
1-(9-anthrylmethyl)-4-(3-chlorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9-anthrylmethyl)-4-(3-chlorophenyl)piperazine, commonly known as ACM, is a chemical compound that belongs to the class of piperazine derivatives. ACM has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
科学研究应用
ACM has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ACM has been shown to modulate the activity of serotonin receptors, which play a crucial role in the regulation of mood, cognition, and behavior. ACM has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of reward, motivation, and attention.
In pharmacology, ACM has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models. ACM has also been shown to have a low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs.
In medicinal chemistry, ACM has been extensively studied for its potential as a lead compound for the development of novel drugs for the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety disorders.
作用机制
The mechanism of action of ACM is complex and involves the modulation of multiple neurotransmitter systems in the brain. ACM has been shown to modulate the activity of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. ACM has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of reward, motivation, and attention.
Biochemical and Physiological Effects:
ACM has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models. ACM has also been shown to have a low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs. ACM has been shown to modulate the activity of multiple neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems.
实验室实验的优点和局限性
One of the main advantages of using ACM in lab experiments is its potent antipsychotic and anxiolytic effects, which make it an attractive candidate for the development of novel drugs for the treatment of various psychiatric disorders. Another advantage of using ACM is its low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs.
One of the limitations of using ACM in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo. Another limitation of using ACM is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of ACM. One direction is the development of novel drugs based on the structure of ACM for the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety disorders. Another direction is the study of the pharmacokinetics and pharmacodynamics of ACM in vivo, including its distribution, metabolism, and elimination. Additionally, further studies are needed to elucidate the precise mechanism of action of ACM and its effects on various neurotransmitter systems in the brain.
合成方法
The synthesis of ACM involves the reaction of 9-bromoanthracene with 3-chlorobenzylpiperazine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of ACM. The yield of the synthesis process is around 70%, and the purity of the compound can be further improved through recrystallization.
属性
IUPAC Name |
1-(anthracen-9-ylmethyl)-4-(3-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2/c26-21-8-5-9-22(17-21)28-14-12-27(13-15-28)18-25-23-10-3-1-6-19(23)16-20-7-2-4-11-24(20)25/h1-11,16-17H,12-15,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGMEIYPUZPXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)

![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)


![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)

![11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5150180.png)

![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)